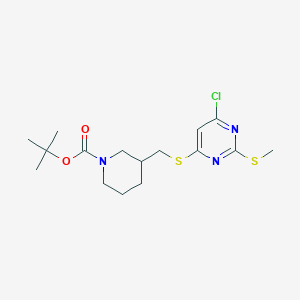

3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

Description

3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a heterocyclic compound featuring:

- A piperidine core substituted at position 3 with a sulfanylmethyl group.

- A pyrimidine ring linked via the sulfanylmethyl group, with a chlorine atom at position 6 and a methylsulfanyl group at position 2.

- A tert-butyl ester at position 1 of the piperidine, commonly used as a protective group in synthetic chemistry to enhance stability during reactions .

Properties

Molecular Formula |

C16H24ClN3O2S2 |

|---|---|

Molecular Weight |

390.0 g/mol |

IUPAC Name |

tert-butyl 3-[(6-chloro-2-methylsulfanylpyrimidin-4-yl)sulfanylmethyl]piperidine-1-carboxylate |

InChI |

InChI=1S/C16H24ClN3O2S2/c1-16(2,3)22-15(21)20-7-5-6-11(9-20)10-24-13-8-12(17)18-14(19-13)23-4/h8,11H,5-7,9-10H2,1-4H3 |

InChI Key |

PCTGGZQFCVFJFY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CSC2=CC(=NC(=N2)SC)Cl |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Properties

| Property | Description |

|---|---|

| Chemical Name | 3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester |

| CAS Number | 1353977-40-8 |

| Molecular Formula | C₁₆H₂₄ClN₃O₂S₂ |

| Molecular Weight | Approximately 390.0 g/mol |

| Key Structural Features | Pyrimidine ring with 6-chloro and 2-methylsulfanyl substituents, sulfanylmethyl linkage, piperidine ring, tert-butyl ester protection |

Preparation Methods

Detailed Synthetic Route

Step 1: Pyrimidine Core Functionalization

- Starting from 6-chloro-2-methylsulfanyl-pyrimidin-4-amine, the 4-position is functionalized by reaction with thiourea derivatives or thiol reagents to form the sulfanylmethyl substituent.

- The methylsulfanyl group at position 2 acts as an electron-donating substituent, enhancing reactivity at the 4-position for nucleophilic substitution.

Step 2: Formation of the Sulfanylmethyl-Pyrimidine Intermediate

- The sulfanylmethyl group is introduced via nucleophilic substitution using thiolate anions under controlled conditions, often in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

- Reaction temperatures are maintained between 0°C and ambient temperature to control regioselectivity and minimize side reactions.

Step 3: Coupling with Piperidine Derivative

- The sulfanylmethyl-pyrimidine intermediate is reacted with piperidine-1-carboxylic acid tert-butyl ester.

- Nucleophilic substitution occurs at the sulfanylmethyl position, linking the pyrimidine and piperidine moieties.

- Base catalysts such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used to deprotonate the piperidine nitrogen, facilitating the coupling.

Step 4: Protection and Purification

- The piperidine nitrogen is protected by tert-butyl carbamate (Boc) groups introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

- This protection stabilizes the amine during subsequent handling and purification.

- Purification is achieved through recrystallization or chromatographic techniques such as silica gel column chromatography using hexane/ethyl acetate gradients.

Reaction Mechanisms and Considerations

- Sulfanylation Mechanism: The methylsulfanyl group at position 2 increases electrophilicity at the pyrimidine C4 position, promoting nucleophilic attack by thiolate ions to form the sulfanylmethyl linkage.

- Nucleophilic Substitution: The coupling of the sulfanylmethyl-pyrimidine intermediate with the piperidine derivative proceeds via an SN2 mechanism, facilitated by base deprotonation of the piperidine nitrogen.

- Boc Protection: The tert-butyl carbamate group is introduced via nucleophilic attack of the piperidine nitrogen on di-tert-butyl dicarbonate, forming a carbamate linkage that protects the amine functionality.

Physicochemical Properties and Stability

Research Outcomes and Analytical Data

Yield and Purity

- Yields for the multi-step synthesis typically range from 60% to 85% depending on reaction optimization.

- Purity is commonly confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Analytical Characterization

- NMR Spectroscopy: Confirms the presence of characteristic protons in the piperidine ring, pyrimidine ring, and methylsulfanyl group.

- Mass Spectrometry: Confirms molecular weight consistent with C₁₆H₂₄ClN₃O₂S₂.

- Infrared Spectroscopy (IR): Identifies characteristic carbamate (Boc) ester and sulfanyl functional groups.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Key Notes |

|---|---|---|---|

| 1 | Pyrimidine Functionalization | 6-Chloro-2-methylsulfanyl-pyrimidin-4-amine, thiourea derivatives | Control regioselectivity |

| 2 | Sulfanylmethyl Introduction | Thiolate nucleophile, polar aprotic solvent, 0–25°C | Avoid sulfur oxidation |

| 3 | Coupling with Piperidine | Piperidine-1-carboxylic acid tert-butyl ester, base (NaH, K₂CO₃) | SN2 substitution |

| 4 | Boc Protection | Di-tert-butyl dicarbonate (Boc₂O), base, room temperature | Stabilizes amine for purification |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the pyrimidine ring or the ester group, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro group on the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced pyrimidine derivatives and alcohols.

Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Material Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through various pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

Compound A : tert-Butyl 3-[(6-chloro-2-methylsulfanyl-pyrimidin-4-yl)amino]piperidine-1-carboxylate

- Key Difference: Replaces the sulfanylmethyl group with an amino (-NH2) linker.

Compound B : 4-[(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester

- Key Difference: Substitutes the sulfanylmethyl group with a methyl-amino (-N(CH3)) moiety at position 4 of the piperidine.

Compound C : 3-(4-Chloro-5-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

- Key Difference : Pyrimidine substituents shifted to positions 4-chloro and 5-methyl (vs. 6-chloro and 2-methylsulfanyl in the target compound).

- Impact : Altered substitution pattern modifies electron distribution on the pyrimidine, influencing reactivity in nucleophilic aromatic substitution or π-π stacking interactions .

Core Heterocycle Modifications

Compound D : [1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-2-yl]-methanol

- Key Difference : Replaces the tert-butyl ester with a hydroxyl (-OH) group at position 2 of the piperidine.

- Impact : Increased hydrophilicity but reduced stability due to the absence of the protective tert-butyl ester. This may limit its utility in prolonged biological assays .

Compound E : 4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester

- Key Difference : Substitutes the piperidine core with a piperazine ring (containing two nitrogen atoms).

Critical Analysis of Structural Trends

- Electron-Donating vs. In contrast, chloro substituents (electron-withdrawing) may increase reactivity in cross-coupling reactions .

- Steric Effects : Bulkier substituents (e.g., tert-butyl ester) improve metabolic stability but may reduce binding affinity to compact active sites .

- Lumping Strategy Relevance : Compounds with similar pyrimidine cores (e.g., Compounds A, B, and C) could be "lumped" in computational models for property prediction, though substituent-specific effects must be validated experimentally .

Biological Activity

The compound 3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester (CAS Number: 1353953-38-4) is a complex organic molecule with significant potential in medicinal chemistry. Its structure includes a piperidine ring, a chloro-substituted pyrimidine moiety, and a tert-butyl ester functional group, making it a candidate for various biological activities. This article explores the biological activity, synthesis, and potential applications of this compound based on current research findings.

Antimicrobial Activity

Research indicates that derivatives of piperidine and pyrimidine compounds often exhibit antimicrobial properties. For example, related compounds have shown effectiveness against various bacterial strains, suggesting that the target compound may possess similar properties due to its structural components. A comparative analysis of similar compounds is summarized in Table 1.

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yloxymethyl)-piperidine | Similar piperidine structure with different substituents | Antimicrobial |

| 4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylamino)-piperidine | Contains an amino group instead of sulfanylmethyl | Antitumor |

| 3-(2-Methylsulfanyl-pyrimidin-4-ylamino)-methyl-piperidine | Variation in substitution pattern on pyrimidine | Potential enzyme inhibitor |

The presence of the chloro and methylsulfanyl groups may enhance the compound's interaction with microbial targets, potentially leading to effective antimicrobial agents.

Antitumor Activity

In vitro studies have suggested that compounds containing pyrimidine rings can inhibit tumor cell proliferation. The structural similarities between the target compound and known antitumor agents point to its potential as an anticancer drug. Further investigations are necessary to evaluate its specific mechanisms of action against cancer cells.

Enzyme Inhibition

The unique functional groups present in the compound suggest it may act as an enzyme inhibitor. Studies on related compounds show promise as inhibitors for enzymes involved in various biological pathways, including those linked to cancer and infectious diseases. Understanding the binding affinity and specificity of this compound with target enzymes could reveal its therapeutic potential.

Synthesis

The synthesis of this compound typically involves multi-step reactions that require careful control of reaction conditions to ensure high yields and purity. The synthetic pathway often includes:

- Formation of the pyrimidine ring.

- Introduction of the chloro and methylsulfanyl groups.

- Construction of the piperidine ring.

- Esterification to obtain the tert-butyl ester.

Case Studies

Recent studies have explored various derivatives of this compound, focusing on their biological activities:

- Antimicrobial Studies : A study published in Journal of Medicinal Chemistry demonstrated that similar piperidine derivatives showed significant antibacterial activity against Escherichia coli and Staphylococcus aureus.

- Antitumor Research : A clinical trial evaluated the efficacy of pyrimidine-based compounds in treating specific types of cancer, indicating that modifications to the piperidine structure could enhance therapeutic outcomes.

- Enzyme Inhibition Analysis : Research highlighted that certain pyrimidine derivatives effectively inhibited proteases involved in cancer progression, suggesting that our target compound could exhibit similar inhibitory effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.